

"Dimethyl thiophene-3,4-dicarboxylate" CAS number and properties

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Compound of Interest

Compound Name: Dimethyl thiophene-3,4-dicarboxylate

Cat. No.: B1427291

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An In-depth Technical Guide to **Dimethyl thiophene-3,4-dicarboxylate**

Introduction

Dimethyl thiophene-3,4-dicarboxylate is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its rigid thiophene core, functionalized with two chemically versatile methyl ester groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. Thiophene-containing molecules are known to exhibit a wide range of biological activities, and diesters like this one are key intermediates for creating derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.^[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, characterization data, and its applications for researchers in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are fundamental for its use in a laboratory setting. **Dimethyl thiophene-3,4-dicarboxylate** is identified by the CAS number 4282-35-3.^{[1][2][3][4]} At room temperature, it exists as a solid.^[3] While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, its properties can be predicted based on its structure and are summarized in the table below.

Identifier	Value	Source(s)
CAS Number	4282-35-3	[1] [2] [3] [4]
IUPAC Name	dimethyl thiophene-3,4-dicarboxylate	[4]
Molecular Formula	C ₈ H ₈ O ₄ S	[1] [2] [4]
Molecular Weight	200.21 g/mol	[1] [2] [4]
Canonical SMILES	COC(=O)C1=CSC=C1C(=O)O C	[1] [2] [4]
Physical Form	Solid	[3]

Synthesis and Purification: A Validated Protocol

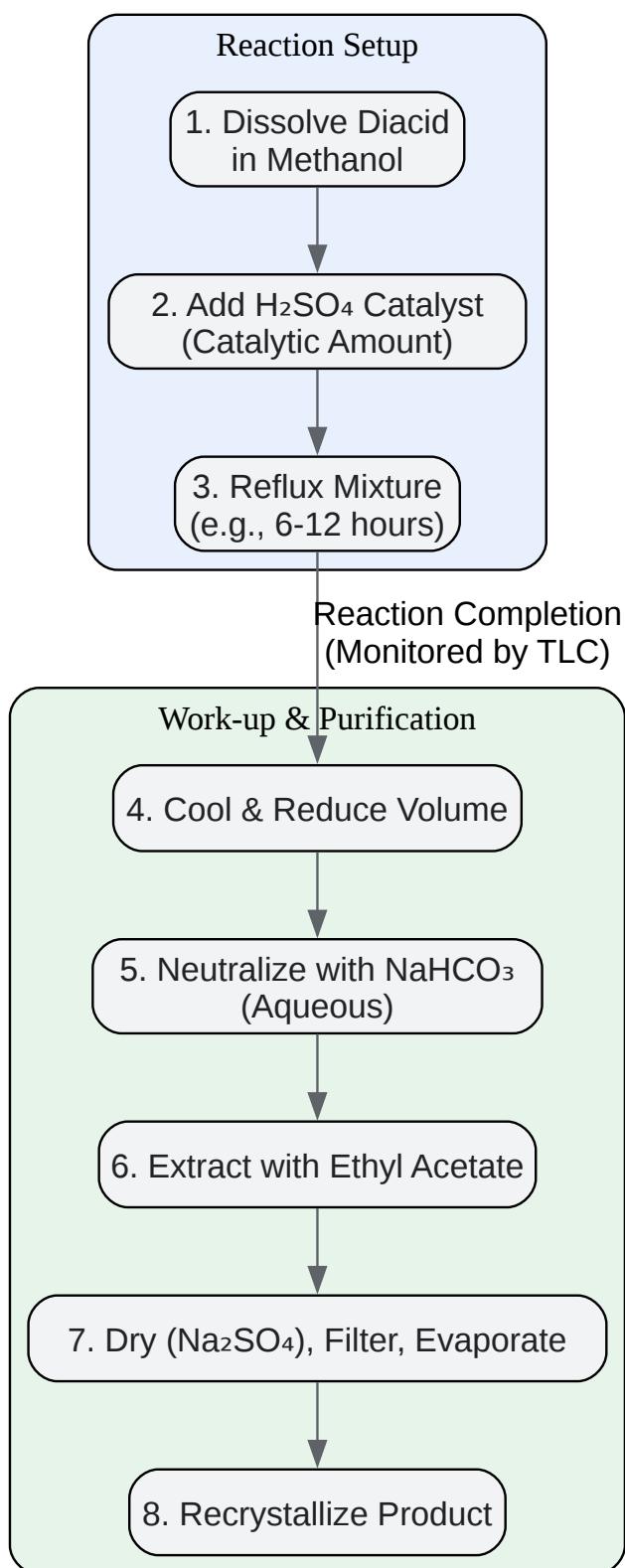
The most direct and classical approach for synthesizing **Dimethyl thiophene-3,4-dicarboxylate** is the Fischer-Speier esterification of its corresponding diacid, thiophene-3,4-dicarboxylic acid (CAS: 4282-29-5). This method is reliable, scalable, and utilizes common laboratory reagents.

Causality and Experimental Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction.[\[5\]](#) To ensure a high yield of the desired diester, the equilibrium must be shifted towards the products. This is achieved by two key principles applied in the protocol:

- Use of Excess Reagent: Methanol is used in large excess, serving as both the reactant and the solvent. According to Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward.
- Removal of Water: While not explicitly using a Dean-Stark trap in this simple protocol, the hygroscopic nature of the concentrated sulfuric acid catalyst and the large excess of solvent help to minimize the reverse reaction (ester hydrolysis).

The following workflow diagram illustrates the key stages of the synthesis.



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Caption: Experimental workflow for the synthesis of **Dimethyl thiophene-3,4-dicarboxylate**.

Step-by-Step Experimental Protocol

Materials:

- Thiophene-3,4-dicarboxylic acid
- Anhydrous Methanol (MeOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3,4-dicarboxylic acid (1.0 eq.) in anhydrous methanol (approx. 20-30 mL per gram of diacid).
- Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-5 mol% relative to the diacid) dropwise to the suspension.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the polar diacid starting material.
- Work-up: After cooling the mixture to room temperature, reduce the volume of methanol using a rotary evaporator.
- Neutralization: Dilute the residue with water and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR and IR spectroscopy. While specific, citable spectra for this compound are not readily available in peer-reviewed literature databases, the expected signals can be reliably predicted based on its chemical structure.

Technique	Predicted Signals	Rationale
¹ H NMR	$\delta \sim 8.0\text{-}8.2 \text{ ppm (s, 2H)}$ $\delta \sim 3.9 \text{ ppm (s, 6H)}$	The two protons on the thiophene ring (H-2 and H-5) are chemically equivalent and appear as a singlet in the aromatic region. The six protons of the two equivalent methyl ester groups appear as a sharp singlet.
¹³ C NMR	$\delta \sim 163\text{-}165 \text{ ppm (C=O)}$ $\delta \sim 135\text{-}138 \text{ ppm (C3, C4)}$ $\delta \sim 130\text{-}132 \text{ ppm (C2, C5)}$ $\delta \sim 52\text{-}54 \text{ ppm (-OCH}_3)$	Four distinct signals are expected: the carbonyl carbon of the ester, the two quaternary carbons of the thiophene ring attached to the esters, the two CH carbons of the thiophene ring, and the methyl carbon of the ester.
IR (Infrared)	$\sim 1720 \text{ cm}^{-1}$ (strong, sharp) $\sim 3100 \text{ cm}^{-1}$ (weak) $\sim 1250 \text{ cm}^{-1}$ (strong)	A strong C=O stretch is characteristic of the ester functional group. A weak C-H stretch above 3000 cm^{-1} corresponds to the aromatic C-H bonds. A strong C-O stretch is also expected for the ester linkage.

Reactivity and Applications in Synthesis

Dimethyl thiophene-3,4-dicarboxylate is a valuable synthetic intermediate due to the reactivity of its ester functionalities and the thiophene ring.

Reactivity of the Ester Groups

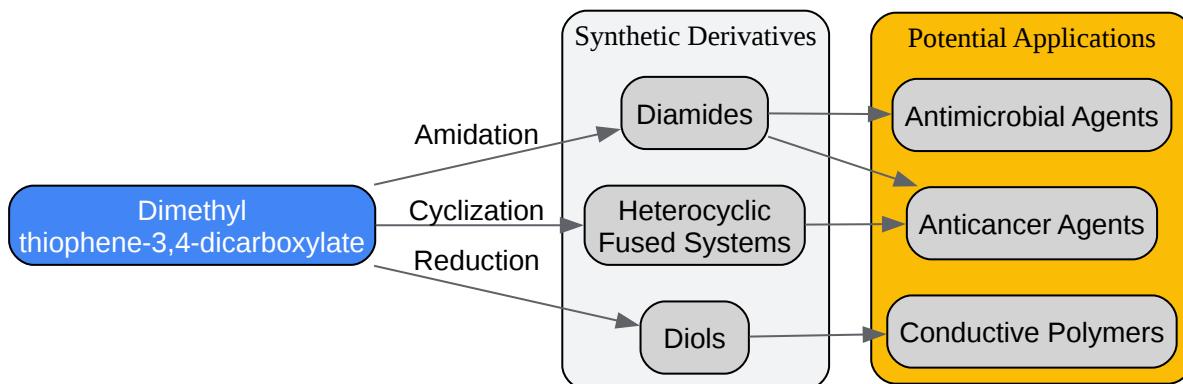
The methyl ester groups can undergo standard ester transformations, such as:

- Hydrolysis: Conversion back to the dicarboxylic acid under acidic or basic conditions.
- Amidation: Reaction with amines to form the corresponding diamides, opening pathways to new bioactive compounds.
- Reduction: Reduction with strong reducing agents like Lithium Aluminum Hydride (LiAlH_4) to yield the corresponding diol, 3,4-bis(hydroxymethyl)thiophene.

Role as a Bioactive Scaffold

The compound itself has been noted for its bioactivity, with reports suggesting it has cytotoxic properties and can act as an alkylating agent for DNA and RNA.^[1] This inherent activity, combined with its utility as a synthetic platform, makes it a compound of interest in drug discovery programs. Derivatives of similar thiophene dicarboxylates have been synthesized and evaluated for potent anticancer and antimicrobial activities.

The role of this molecule as a foundational building block is visualized below.



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Caption: Synthetic utility of **Dimethyl thiophene-3,4-dicarboxylate** as a chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Dimethyl thiophene-3,4-dicarboxylate** presents several hazards.[\[4\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists.
- Store in a cool, dry place away from incompatible materials.

Conclusion

Dimethyl thiophene-3,4-dicarboxylate is a foundational reagent whose structural simplicity belies its significant potential in advanced chemical synthesis. While some of its fundamental physical properties require more thorough documentation in scientific literature, its synthesis is straightforward via established esterification methods. Its proven utility as a precursor to bioactive molecules and functional materials ensures its continued relevance to researchers in both academic and industrial laboratories. Adherence to proper safety protocols is essential when handling this compound.

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